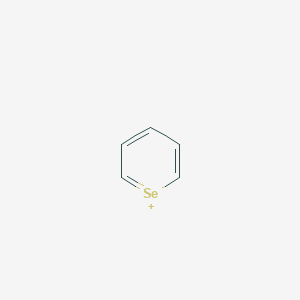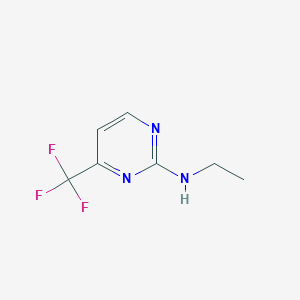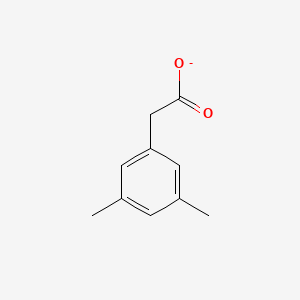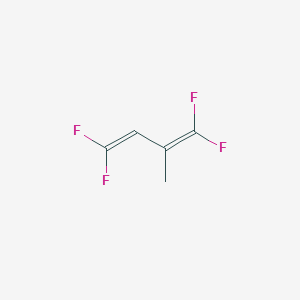
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene is an organic compound with the molecular formula C5H4F4 It is a fluorinated diene, which means it contains two double bonds and four fluorine atoms
Preparation Methods
The synthesis of 1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene typically involves the fluorination of 2-methylbuta-1,3-diene. One common method is the reaction of 2-methylbuta-1,3-diene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process requires careful handling of fluorinating agents and control of reaction parameters to avoid side reactions and ensure the purity of the final product.
Chemical Reactions Analysis
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HCl, HBr) to form addition products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding epoxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms. Common reagents for these reactions include organolithium compounds and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with HBr can yield 1-bromo-1,1,4,4-tetrafluoro-2-methylbutane as a major product.
Scientific Research Applications
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry for drug development due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor for synthesizing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance. It is also used in the development of advanced coatings and surface treatments.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene in chemical reactions involves the interaction of its double bonds and fluorine atoms with various reagents. The presence of fluorine atoms can influence the reactivity of the double bonds, making the compound more or less reactive depending on the reaction conditions.
In electrophilic addition reactions, the double bonds can react with electrophiles to form carbocation intermediates, which are stabilized by the electron-withdrawing effect of the fluorine atoms. This stabilization can lead to the formation of specific addition products depending on the reaction conditions.
Comparison with Similar Compounds
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene can be compared with other similar compounds such as:
1,1,4,4-Tetrachlorobuta-1,3-diene: This compound has chlorine atoms instead of fluorine atoms.
1,1,4,4-Tetracyanobuta-1,3-diene: This compound contains cyano groups instead of fluorine atoms.
The uniqueness of this compound lies in its fluorine atoms, which impart unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1513-75-3 |
|---|---|
Molecular Formula |
C5H4F4 |
Molecular Weight |
140.08 g/mol |
IUPAC Name |
1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H4F4/c1-3(5(8)9)2-4(6)7/h2H,1H3 |
InChI Key |
UTIDXVIFLLWZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(F)F)C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


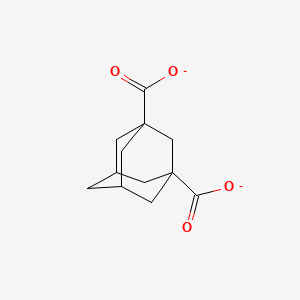
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
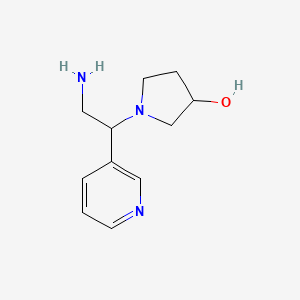
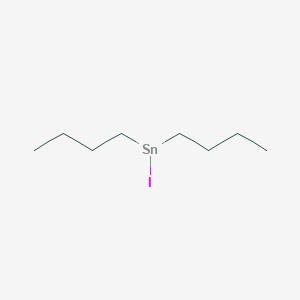

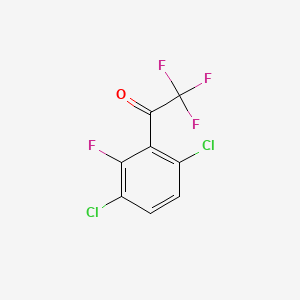

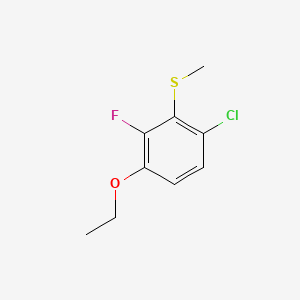
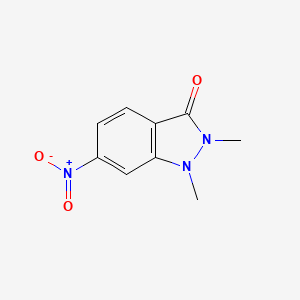
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
